4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Catalog No.
S11942421
CAS No.
17718-67-1
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridin...

CAS Number

17718-67-1

Product Name

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

IUPAC Name

4-(ethoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-3-14-6-8-4-7(2)12-10(13)9(8)5-11/h4H,3,6H2,1-2H3,(H,12,13)

InChI Key

NFLFYAQXZHFLQE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=O)NC(=C1)C)C#N

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound characterized by its unique structure and properties. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C${10}$H${12}$N$_2$O, and its molecular weight is approximately 192.21 g/mol. The compound features a dihydropyridine core with an ethoxymethyl group at the 4-position and a carbonitrile group at the 3-position, contributing to its reactivity and potential biological effects .

The chemical reactivity of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, making the compound reactive towards various nucleophiles.
  • Condensation Reactions: The carbonyl group (C=O) in the dihydropyridine structure can participate in condensation reactions, forming larger molecular frameworks or derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ethoxymethyl group can hydrolyze to yield corresponding alcohols and acids.

These reactions make this compound a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits noteworthy biological activities. Preliminary studies suggest potential applications as:

  • Antimicrobial Agents: The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Antioxidant Properties: Some studies have highlighted its ability to scavenge free radicals, suggesting possible use in formulations aimed at reducing oxidative stress.
  • Pharmacological Potential: Its structural similarity to other bioactive compounds suggests potential roles in cardiovascular therapies and as anti-inflammatory agents.

The synthesis of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. Common methods include:

  • Condensation of Ethyl Acetoacetate: Ethyl acetoacetate is reacted with appropriate aldehydes in the presence of base to form the dihydropyridine skeleton.
  • Alkylation: The ethoxymethyl group can be introduced via alkylation reactions using suitable alkyl halides.
  • Cyanation: The introduction of the carbonitrile group can be achieved through cyanation of suitable precursors.

These synthetic routes allow for the modification of functional groups, enabling the exploration of structure-activity relationships.

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications across various fields:

  • Pharmaceutical Industry: Its potential as an antimicrobial and antioxidant agent makes it a candidate for drug development.
  • Agricultural Chemistry: It may be explored for use in agrochemicals due to its biological activity against pathogens.
  • Material Science: The compound's unique properties might be utilized in developing new materials with specific functionalities.

Interaction studies involving 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile focus on its binding affinities with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins or enzymes.
  • In vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrileC$_7$H$_6$N$_2$O$_2$Contains a methoxy group instead of ethoxy
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileC$_9$H$_10$N$_2$OEthyl substitution at position 6
4-Ethyl-6-methyl-2-Oxo-pyridineC$_9$H$_10$N$_2$OSimilar core structure but lacks carbonitrile

Uniqueness

The uniqueness of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups that confer distinct biological activities and reactivity patterns not fully replicated by similar compounds. Its ethoxymethyl substituent enhances solubility and potentially alters pharmacokinetics compared to other derivatives.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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